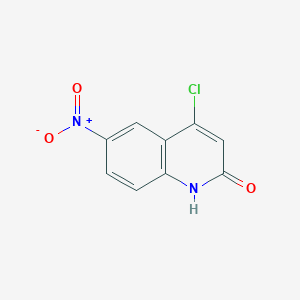![molecular formula C23H25NO4 B2938582 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 2094186-05-5](/img/structure/B2938582.png)
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a compound with the molecular formula C23H25NO4 and a molecular weight of 379.449 g/mol . It is a derivative of alanine and features a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications.
Mechanism of Action
Target of Action
The primary targets of the compound “3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino}propanoic Acid” are currently unknown
Mode of Action
It is known that the compound contains a fluoren-9-ylmethoxy carbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acid during synthesis, preventing unwanted side reactions .
Biochemical Pathways
Given the presence of the fmoc group, it’s likely that this compound could be involved in peptide synthesis or modification .
Pharmacokinetics
Fmoc-protected amino acids are generally stable at room temperature and have a long shelf-life , suggesting that this compound may also have similar properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .
Action Environment
The compound is stable at room temperature and has a long shelf-life , suggesting that it may be resistant to degradation in various environmental conditions.
Preparation Methods
The synthesis of 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the alanine derivative is protected using the Fmoc group.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a substitution reaction.
Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and various nucleophiles for substitution reactions .
Scientific Research Applications
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a building block for creating more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be compared with other similar compounds such as:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: This compound features a pyrrolo group instead of a cyclopentyl group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: This compound lacks the cyclopentyl group and is a simpler derivative of alanine.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVGPCFTQNTULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
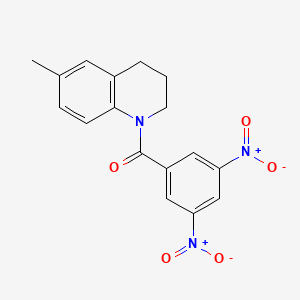
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
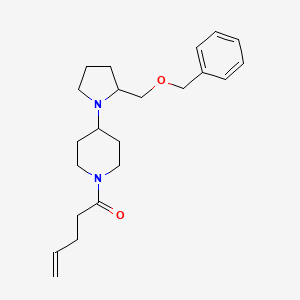
![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)
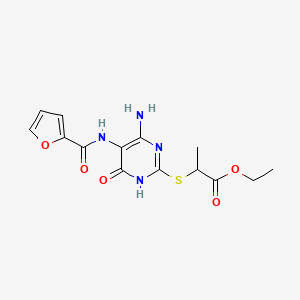
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
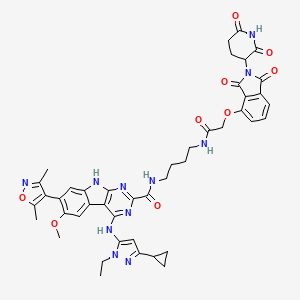
![6-methyl-1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
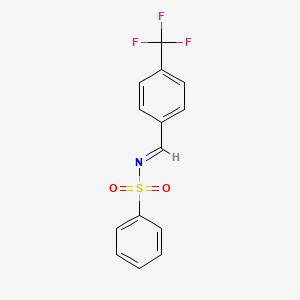
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2938517.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
